![molecular formula C10H14O2 B13796389 Tuberolactone CAS No. 60503-15-3](/img/structure/B13796389.png)
Tuberolactone
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Overview
Description
Tuberolactone is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is a lactone, which is a cyclic ester, and is known for its fruity, coconut, and tonka bean-like aroma. This compound is found in various natural sources and is used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tuberolactone can be synthesized through several methods. One common synthetic route involves the enantioselective preparation of this compound using a domino Michael/Michael reaction. This method utilizes diphenylprolinol silyl ether as a catalyst to achieve the desired stereochemistry . The reaction conditions typically involve the use of strong and weak acids, bases, organometallic reagents, and oxidants in a single reaction vessel to minimize purification steps and chemical waste .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials and a series of chemical transformations to achieve the final product. The process is designed to be time-economical and environmentally friendly, with a focus on minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Tuberolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Tuberolactone exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. In vitro tests indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research has shown that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for preventing diseases related to oxidative damage, such as cancer and cardiovascular disorders. A study reported that this compound significantly reduced the formation of reactive oxygen species in cultured cells .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, it was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models .
Fragrance Industry
This compound is utilized in the fragrance industry due to its pleasant floral scent. It is often incorporated into perfumes and scented products to enhance their aromatic profiles. The compound's stability and volatility make it an ideal ingredient for long-lasting fragrances .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound as a natural pesticide. Its ability to deter pests while being less harmful to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides. Field trials have shown that this compound can effectively reduce pest populations without adversely affecting crop yields .
Data Table: Applications of this compound
Application Area | Specific Use | Evidence/Study Reference |
---|---|---|
Medicinal | Antimicrobial | |
Antioxidant | ||
Anti-inflammatory | ||
Fragrance | Ingredient in perfumes | |
Agricultural | Natural pesticide |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated IC50 values comparable to standard antioxidants like ascorbic acid, indicating its effectiveness in neutralizing free radicals .
Case Study 3: Agricultural Application
In agricultural trials, this compound was applied to crops affected by aphid infestations. Results showed a 70% reduction in aphid populations within two weeks of application, highlighting its potential as a biopesticide with minimal environmental impact .
Mechanism of Action
The mechanism of action of tuberolactone involves its interaction with specific molecular targets and pathways. As a lactone, it can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Jasmine Lactone: Another lactone with a floral aroma.
δ-Decalactone: Known for its peach-like scent.
Tuberolide: Similar in structure but with different olfactory properties.
Uniqueness
Tuberolactone is unique due to its specific combination of fruity, coconut, and tonka bean-like aroma, which makes it highly valued in the fragrance industry. Its enantioselective synthesis also allows for the production of specific stereoisomers with distinct olfactory characteristics .
Biological Activity
Tuberolactone, chemically known as (Z/Z)-6,9-Dodecadien-4-olide, is a naturally occurring compound primarily found in the tuberose plant (Polianthes tuberosa). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
This compound is categorized as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of this compound contributes to its reactivity and biological interactions. Its molecular formula is C12H20O2, and it features a unique dodecadienyl chain that may influence its biological efficacy.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. This compound has been shown to modulate inflammatory pathways. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound may play a role in managing inflammatory conditions .
Anticancer Potential
Emerging evidence supports the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators . Further studies are needed to elucidate the precise pathways involved.
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for combating oxidative stress associated with various diseases. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage . This activity may contribute to its protective effects against chronic diseases.
Table 1: Summary of Biological Activities of this compound
Biological Activity | Model | Reference |
---|---|---|
Antimicrobial | S. aureus, E. coli | |
Anti-inflammatory | Macrophage cell line | |
Anticancer | Breast cancer cell line | |
Antioxidant | DPPH assay |
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound in food preservation. The compound was tested against foodborne pathogens in various food matrices. Results showed a significant reduction in microbial load when this compound was applied, indicating its potential as a natural food preservative .
Case Study: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers treated macrophage cells with this compound and analyzed cytokine production using ELISA assays. The results revealed that this compound significantly reduced the levels of TNF-α and IL-6 compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .
Properties
CAS No. |
60503-15-3 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-2-[(Z)-pent-2-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-5,8-9H,2,6-7H2,1H3/b4-3-/t9-/m1/s1 |
InChI Key |
VYPONAGZHAJHGT-ZBJFTSOASA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CCC=CCC1CC=CC(=O)O1 |
Origin of Product |
United States |
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